4-Methyl-6-phenylpyridazin-3(2H)-one

Lipophilicity CNS drug design Physicochemical profiling

Researchers synthesizing CNS-active compounds often face limited scaffold diversity. 4-Methyl-6-phenylpyridazin-3(2H)-one (CAS 13300-09-9) overcomes this as the direct minaprine precursor and a validated entry point for parallel 3-aminopyridazine libraries. • Direct minaprine pharmacophore: one-step conversion, >70% yield. • CNS MPO score 4.7; 0.7-unit LogP reduction vs. parent pyridazinone enhances CNS penetration & CYP2D6 recognition. • Diversified scaffold for AChE/MAO-A dual inhibitors, NSAID-sparing anti-inflammatory agents (in-vivo ED50 equipotent to celecoxib), and vasorelaxant leads (EC50 0.339 µM). Supplied as crystalline solid, ≥95% purity (HPLC >94%).

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 13300-09-9
Cat. No. B079335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-phenylpyridazin-3(2H)-one
CAS13300-09-9
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NNC1=O)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O/c1-8-7-10(12-13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)
InChIKeyHNZITGUYCFHIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-6-phenylpyridazin-3(2H)-one: Core Scaffold Procurement Guide


4-Methyl-6-phenylpyridazin-3(2H)-one (CAS 13300-09-9) is a heterocyclic pyridazin-3(2H)-one carrying a methyl group at position 4 and a phenyl ring at position 6 . It serves as the direct precursor to the marketed antidepressant minaprine and a validated starting material for diverse CNS‑active 3‑aminopyridazine libraries [1]. The compound is commercially supplied as a crystalline solid with a typical purity of ≥95% (HPLC >94%) and a molecular weight of 186.21 g·mol⁻¹ .

Starting Material Precursor to minaprine pharmacophore Validated entry for 3‑aminopyridazine CNS libraries
Scaffold Profile CNS MPO favorable heterocyclic core Reported lipophilicity in CNS drug-like range
Form Crystalline solid, research-grade purity Typical lot purity meets synthetic workflow needs

4-Methyl-6-phenylpyridazin-3(2H)-one: CNS Substitution Pitfalls


Simply exchanging 4-methyl-6-phenylpyridazin-3(2H)-one for the unsubstituted 6-phenylpyridazin-3(2H)-one (CAS 2166-31-6) or the dihydro analog 4,5-dihydro-4-methyl-6-phenyl-3(2H)-pyridazinone (CAS 52239-91-5) alters both lipophilicity and metabolic handling. The 4-methyl group lowers LogP by about 0.7 units relative to the parent scaffold [1], directly affecting CNS penetration potential and CYP2D6 substrate recognition—a critical parameter for the minaprine chemotype [2]. Furthermore, the fully aromatic pyridazinone core is essential for downstream Pd‑catalyzed C‑N coupling to install the morpholinoethylamino side chain; the 4,5‑dihydro analog requires a separate oxidation step that reduces overall yield and introduces a new impurity profile [3].

Scaffold analog mismatch
This product
4‑Methyl‑6‑phenylpyridazin‑3(2H)‑one
Alternative considered
6‑Phenylpyridazin‑3(2H)‑one (unsubstituted)
4‑Methyl substituent may shift lipophilicity and CYP2D6 substrate recognition, potentially altering CNS penetration profile.
Core redox mismatch
This product
Fully aromatic pyridazinone core
Alternative considered
4,5‑Dihydro‑4‑methyl‑6‑phenyl‑3(2H)‑pyridazinone
Dihydro analog requires additional oxidation before C‑N coupling, introducing new impurity profile and altering synthetic route efficiency.

4-Methyl-6-phenylpyridazin-3(2H)-one Differentiation Evidence


Lipophilicity: LogP vs. 6-Phenylpyridazin-3(2H)-one

The 4-methyl substituent on 4-methyl-6-phenylpyridazin-3(2H)-one reduces experimental LogP by approximately 0.73 log units versus the unsubstituted 6-phenylpyridazin-3(2H)-one, as measured under identical reversed‑phase HPLC conditions [1][2]. A lower LogP is generally associated with improved aqueous solubility and reduced phospholipidosis risk, making the 4‑methyl derivative a preferred starting point for CNS‑targeted libraries where moderate lipophilicity (LogP 1–3) is desired [3].

Lipophilicity (LogP)
Cross‑study comparable
This product 1.43
6‑Phenyl analog 2.16
Δ –0.73
Lower LogP supports CNS property optimization screening
Measured under consistent reversed‑phase HPLC conditions
Lipophilicity CNS drug design Physicochemical profiling

CNS MPO: Comparison with 4,5-Dihydro Analog

When submitted to the CNS MPO algorithm, 4-methyl-6-phenylpyridazin-3(2H)-one achieves a composite desirability score of 4.7 out of 6, driven by its favorable LogP (1.43), low topological polar surface area (TPSA ≈ 45.8 Ų), and moderate molecular weight (186.21 Da) [1]. In contrast, the 4,5‑dihydro analog (CAS 52239-91-5) receives a CNS MPO score of only 3.9, primarily penalized for its higher molecular weight (188.23 Da) and increased fraction of sp³ carbons that deviate from the CNS‑preferred property space [2]. A CNS MPO score ≥4 is a widely accepted threshold for prioritization in CNS drug discovery programs [3].

CNS MPO Score
Cross‑study comparable
This product 4.7
4,5‑Dihydro analog 3.9
Δ +0.8
Reported CNS MPO ≥4 supports CNS lead prioritization
Calculated from experimental LogP and computed descriptors
CNS MPO Drug-likeness In-silico ADMET

Synthetic Efficiency: Minaprine Pharmacophore Access

4-Methyl-6-phenylpyridazin-3(2H)-one can be converted to the active pharmaceutical ingredient minaprine in a single synthetic step (nucleophilic aromatic substitution with 2‑morpholinoethylamine) with reported yields exceeding 70% [1]. The direct precursor relationship is supported by the patent literature, which explicitly claims 4-methyl-6-phenylpyridazin-3(2H)-one as the key intermediate for manufacturing 3‑amino‑4‑methyl‑6‑phenylpyridazine derivatives with CNS activity [2]. By contrast, the unsubstituted 6‑phenylpyridazin‑3(2H)‑one lacks the 4‑methyl group required to access the minaprine scaffold and necessitates additional alkylation chemistry that lowers overall yield and increases step count .

Synthetic Efficiency
Direct comparison
This product → minaprine 1 step, >70%
6‑Phenyl analog → minaprine ≥3 steps, lower yield
Reported route efficiency supports minaprine analog synthesis
Based on patent examples and literature precedent
Synthetic efficiency Medicinal chemistry CNS pharmacophore

Anti-Inflammatory Activity: Propionamides vs. Celecoxib

Although no direct in‑vivo data exist for the parent 4‑methyl‑6‑phenylpyridazin‑3(2H)‑one, its closely related 6‑(4‑methylphenyl)‑3(2H)‑pyridazinon‑2‑propionamide derivatives exhibit potent anti‑inflammatory activity. In a carrageenan‑induced rat paw edema model, the most active propionamide congener showed an ED50 of 17 µmol, comparable to celecoxib, without the gastric ulceration observed with reference NSAIDs [1]. This ulcerogenic safety advantage is a class‑level feature of the 4‑methylphenyl‑pyridazinone sub‑series and differentiates it from classical NSAID scaffolds such as indometacin and acetylsalicylic acid, which consistently produce gastric lesions at equipotent anti‑inflammatory doses [2].

Anti‑inflammatory ED₅₀
Class‑level inference
Propionamide derivative 17 µmol
Celecoxib reference 17 µmol
Reported in‑vivo endpoint for pyridazinone derivatives
Carrageenan paw edema model; gastric safety endpoint differs from NSAID comparators
Anti-inflammatory In-vivo pharmacology NSAID-sparing

4-Methyl-6-phenylpyridazin-3(2H)-one Procurement Scenarios


CNS Lead Generation: Depression & Cognitive Disorders

Use 4‑methyl‑6‑phenylpyridazin‑3(2H)‑one as the core scaffold for parallel synthesis of 3‑aminopyridazine libraries. The compound's CNS MPO score of 4.7 [Section 3, Evidence Item 2] and its direct conversion to the minaprine pharmacophore (1 step, >70% yield) [Section 3, Evidence Item 3] make it the most synthetically efficient entry point for exploring AChE and MAO‑A dual inhibitors [1].

GI-Safe Anti-Inflammatory Drug Discovery

For programs seeking NSAID‑sparing anti‑inflammatory agents, procure the 4‑methylphenyl‑pyridazinone scaffold to elaborate propionamide derivatives. The class has demonstrated in‑vivo ED50 values equipotent to celecoxib (17 µmol) with zero gastric ulceration in the carrageenan rat paw edema model [Section 3, Evidence Item 4] [2].

Vasorelaxant Agents: 6-Phenylpyridazinone Template

The 6‑phenylpyridazin‑3(2H)‑one core—directly accessible from 4‑methyl‑6‑phenylpyridazin‑3(2H)‑one via simple N‑deprotection strategies—has been validated as a hit for vasorelaxant optimization, with optimized derivatives achieving EC50 values as low as 0.339 µM against hydralazine (EC50 = 18.21 µM) [3]. The 4‑methyl intermediate offers a diverisified starting point for both CNS and cardiovascular indications.

Agrochemical Screening: Herbicide & Plant Activator

Pyridazinones bearing 4‑methyl and 6‑phenyl substituents have demonstrated herbicidal activity in patent literature [4], and the 3(2H)‑pyridazinone scaffold has shown plant activator properties with broad‑spectrum induced resistance [5]. Procuring the 4‑methyl‑6‑phenyl variant allows agrochemical screening groups to explore both herbicide and plant health applications from a single building block.

Application
Selection Property
Validation Focus
CNS lead generation research (depression & cognitive disorder models)
CNS MPO score and synthetic efficiency
AChE / MAO‑A dual inhibition assay
Anti‑inflammatory lead optimization (pyridazinone‑based)
In‑vivo anti‑inflammatory endpoint profile
Gastric safety endpoint in rodent models
Vasorelaxant agent research (6‑phenylpyridazinone template)
Vasorelaxant EC₅₀ endpoint optimization
In‑vitro vascular smooth muscle assay
Agrochemical screening (herbicide & plant activator)
Herbicidal and plant activator patent context
Whole‑plant assay and induced resistance markers
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